![molecular formula C15H10N2O4S3 B1668732 (5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 346640-08-2](/img/structure/B1668732.png)
(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Descripción general
Descripción
CCF-642 is an inhibitor of protein disulfide isomerase (PDI). It inhibits the reducing capacity of PDI when used at a concentration of 1 µM. It inhibits proliferation in ten multiple myeloma cell lines with IC50 values of less than 1 µM. It is cytotoxic to primary cells isolated from patients with refractory myeloma who developed secondary plasma cell leukemia (IC50 = <1 µM) but not to normal bone marrow mononuclear (NLBM) cells up to a concentration of 6.75 µM. CCF-642 (3 µM) also induces acute endoplasmic reticulum (ER) stress, increasing ERK phosphorylation and dimerization of IRE1-α, indicating an increase in the amount of misfolded ER proteins. It increases calcium accumulation and cleaved caspase-3 in MM1.S cells and induces apoptosis. CCF-642 increases survival in a 5TGM1 mouse syngeneic model of myeloma when administered at a dose of 10 mg/kg three times per week.
CCF-642 is a protein disulfide isomerase (PDI) inhibitor. CCF642 exhibited a submicromolar IC50 in 10 of 10 multiple myeloma cell lines. In vitro, CCF642 inhibited PDI reductase activity about 100-fold more potently than the structurally distinct established inhibitors PACMA 31 and LOC14. CCF642 displayed potent efficacy in an aggressive syngeneic mouse model of multiple myeloma and prolonged the lifespan of C57BL/KaLwRij mice engrafted with 5TGM1-luc myeloma, an effect comparable to the first-line multiple myeloma therapeutic bortezomib.
Aplicaciones Científicas De Investigación
Protein Disulfide Isomerase (PDI) Inhibitor
CCF642 is a cell-permeable protein disulfide isomerase (PDI) inhibitor . It exhibits 100-fold higher potency than PACMA 31 (by di-E-GSSG assay) via an alternative mode of action that most likely involves PDI active-site CGHCK motifs instead of cysteine known to be targeted by PACMA 31 .
Anti-Multiple Myeloma (MM) Activity
CCF642 displays anti-multiple myeloma (MM) activity both in cultures in vitro (IC 50 <1 μM against murine 5TGM1 and nine human MM lines) and in mice in vivo (10 mg/kg, 3X i.p. per wk) without apparent adverse effects to the animals or being cytotoxic to normal bone marrow (NLBM) cells even at concentrations as high as 6.75 μM .
Inducing Acute ER Stress
Consistent with PDI’s role in ER protein folding process, CCF642 treatment causes acute ER stress accompanied by apoptosis-inducing calcium release in MM cells .
Reducing Neuroinflammation
CCF642 has been used to study its ability to reduce the expression of endoplasmic reticulum (ER) stress markers and neuroinflammation in the hippocampus of experimental autoimmune encephalomyelitis (EAE) mice .
Overcoming Chemoresistance in Glioblastoma
CCF642 has been investigated as a drug delivery carrier in a chemoresistant glioblastoma model . A new formulation of albumin nanoparticles loaded with CCF642 has been used for this purpose .
Studying ER Stress Markers
CCF642 has been used as a PDI inhibitor to study its ability to reduce the expression of ER stress markers .
Mecanismo De Acción
Target of Action
CCF642, also known as AC1LYELL, is a potent inhibitor of Protein Disulfide Isomerases (PDI) . PDIs are enzymes that assist in protein folding in the endoplasmic reticulum (ER) and are crucial for the structural integrity of disulfide bond-rich proteins . The primary targets of CCF642 are the PDI isoenzymes A1, A3, and A4 .
Mode of Action
CCF642 interacts with its targets, the PDI isoenzymes, by binding to their active-site CGHCK motifs . This interaction inhibits the reductase activity of PDIs, which is essential for protein folding in the ER . This inhibition is about 100-fold more potent than other established inhibitors like PACMA 31 and LOC14 .
Biochemical Pathways
The inhibition of PDIs by CCF642 affects the protein folding process in the ER, leading to an increase in ER stress . This stress is caused by the accumulation of misfolded proteins, triggering the unfolded protein response (UPR) . The UPR is an adaptive reaction initiated by cells to restore ER homeostasis . The acute er stress caused by ccf642 is beyond repair, leading to apoptosis-inducing calcium release .
Result of Action
The acute ER stress caused by CCF642 in multiple myeloma cells leads to apoptosis-inducing calcium release . This results in the death of these cells, making CCF642 a potent anti-multiple myeloma agent . It has been shown to have broad anti-multiple myeloma activity in vitro and in vivo .
Action Environment
The action of CCF642 can be influenced by the cellular environment. For instance, cells that are resistant to other treatments and have high PDI expression are more sensitive to CCF642 . Additionally, the compound’s efficacy can be affected by the disease microenvironment, such as the bone marrow niche in multiple myeloma . .
Propiedades
IUPAC Name |
(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYIETQLOVDJCF-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of CCF642?
A1: CCF642 functions as a potent and selective inhibitor of protein disulfide isomerase A1 (PDIA1), an enzyme crucial for protein folding within the endoplasmic reticulum (ER) [, , ]. By inhibiting PDIA1, CCF642 disrupts the unfolded protein response (UPR) in multiple myeloma (MM) cells, leading to an accumulation of misfolded proteins, ER stress, and ultimately, apoptosis [, , ].
Q2: Why is CCF642 considered a promising therapeutic for multiple myeloma?
A2: MM cells are heavily reliant on PDIA1 due to their high secretory burden of immunoglobulins and cytokines [, ]. Inhibiting PDIA1 in MM cells overwhelms their already stressed ER, leading to cell death [, ]. Importantly, CCF642 demonstrates selectivity for MM cells over normal hematopoietic stem and progenitor cells, suggesting a potentially favorable safety profile [].
Q3: How does the activity of CCF642 compare to existing treatments for multiple myeloma?
A3: Preclinical studies have shown that CCF642 displays potent efficacy in both in vitro and in vivo models of multiple myeloma, comparable to the first-line treatment bortezomib []. Notably, CCF642 remains effective against bortezomib-resistant MM cells, which exhibit increased PDIA1 expression as a compensatory mechanism []. This suggests that CCF642 could potentially overcome treatment resistance, a significant challenge in MM management.
Q4: What structural features of CCF642 contribute to its activity?
A4: While detailed structure-activity relationship (SAR) studies are ongoing, computational modeling suggests that CCF642 binds covalently to the active site cysteine residues (CGHCK motifs) of PDIA1 []. This interaction is thought to be responsible for its potent and irreversible inhibition of PDIA1 activity [].
Q5: What are the challenges and future directions for the development of CCF642?
A5: Further research is needed to fully elucidate the long-term safety and efficacy of CCF642 in humans. Preclinical studies have demonstrated promising results, but clinical trials are necessary to confirm these findings. Additionally, optimizing the pharmacokinetic properties of CCF642, such as its solubility and bioavailability, may further enhance its therapeutic potential. Exploring combination therapies with CCF642 and other anti-myeloma agents is another avenue for future investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B1668653.png)
![1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B1668654.png)
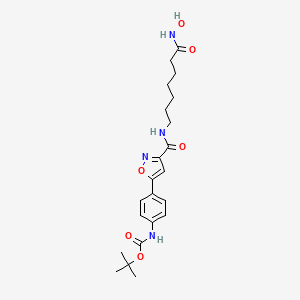
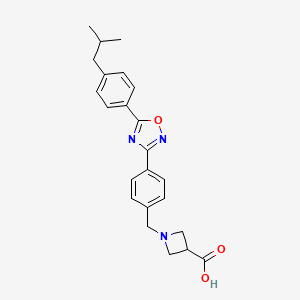

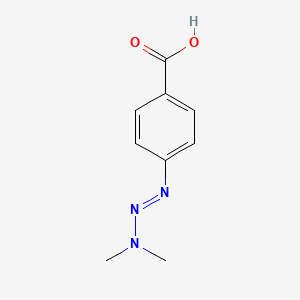
![1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone](/img/structure/B1668659.png)


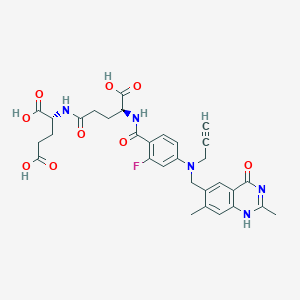
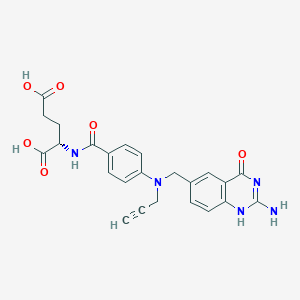
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B1668669.png)
![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)